![molecular formula C23H27N7O4S B3333283 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine CAS No. 956032-28-3](/img/structure/B3333283.png)
2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine
Descripción general
Descripción
2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C23H27N7O4S and its molecular weight is 497.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine, commonly referred to as GDC-0941 or Pictilisib, is a small molecule that has garnered attention for its biological activity, particularly as a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This compound is being studied for its potential therapeutic applications in cancer treatment due to the critical role of PI3K in cell growth and proliferation.
- Molecular Formula : C23H27N7O4S
- Molecular Weight : 497.6 g/mol
- CAS Number : 956032-28-3
- Purity : >97%
GDC-0941 selectively inhibits Class I PI3K isoforms, particularly p110α and p110δ, which are often deregulated in various cancers. By inhibiting these kinases, GDC-0941 disrupts downstream signaling pathways that promote cell survival and proliferation, making it a promising candidate for cancer therapy.
In Vitro Studies
Research has demonstrated that GDC-0941 exhibits potent inhibitory activity against PI3K with IC50 values in the nanomolar range:
- IC50 (p110α) : 3 nM
- IC50 (p110δ) : 5 nM
In various cancer cell lines, GDC-0941 has shown significant inhibition of cell proliferation and induction of apoptosis. For instance, studies indicate that treatment with GDC-0941 leads to reduced phosphorylation of Akt, a key downstream target of the PI3K pathway, thereby impairing tumor growth.
In Vivo Studies
In preclinical models, GDC-0941 has been tested for its efficacy in reducing tumor size and improving survival rates. A notable study reported that oral administration of GDC-0941 at a dose of 75 mg/kg/d resulted in an 83% reduction in tumor volume in xenograft models of breast cancer .
Case Studies
Several clinical trials have explored the efficacy of GDC-0941 in combination with other therapies:
- Trial on Breast Cancer : A Phase II trial evaluated GDC-0941 combined with endocrine therapy in hormone receptor-positive breast cancer patients. Results indicated improved progression-free survival compared to endocrine therapy alone.
- Trial on Non-Small Cell Lung Cancer : Another study assessed GDC-0941 in combination with chemotherapy agents. Patients demonstrated a higher response rate and better tolerance to treatment.
Summary of Findings
The biological activity of GDC-0941 is characterized by its selective inhibition of PI3K isoforms, leading to significant anti-tumor effects both in vitro and in vivo. The compound's ability to modulate critical signaling pathways involved in cancer progression positions it as a valuable candidate for further clinical development.
Data Table: Summary of Biological Activity
Biological Activity | IC50 Value (nM) | Effect |
---|---|---|
Inhibition of p110α | 3 | Reduced cell proliferation |
Inhibition of p110δ | 5 | Induction of apoptosis |
Tumor Volume Reduction | - | 83% reduction at 75 mg/kg/d |
Aplicaciones Científicas De Investigación
Cancer Therapy
GDC-0941 has been primarily studied as an anticancer agent due to its ability to inhibit the PI3K pathway, which is often dysregulated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies :
- Breast Cancer : In preclinical studies, GDC-0941 demonstrated efficacy in inhibiting tumor growth in breast cancer models by targeting the PI3K pathway. It showed significant antitumor activity when combined with other chemotherapeutic agents .
Neurological Disorders
Research indicates that GDC-0941 may have neuroprotective effects, potentially applicable in treating neurodegenerative diseases such as Alzheimer's. The modulation of the PI3K pathway is believed to contribute to neuronal survival and function.
Case Studies :
- Alzheimer's Disease Models : Studies have shown that GDC-0941 can enhance neuronal survival under stress conditions, suggesting its potential role in neuroprotection and cognitive enhancement .
Study | Findings |
---|---|
Neuroprotection | Enhanced neuronal survival in stress models . |
Cognitive Function | Potential improvement in cognitive deficits in animal models . |
Metabolic Disorders
GDC-0941 has been explored for its effects on metabolic syndromes, particularly obesity and diabetes. Its role in modulating insulin signaling through the PI3K pathway makes it a candidate for further investigation.
Case Studies :
Propiedades
IUPAC Name |
2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylfuro[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O4S/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHHVZLVHGUWMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(O2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.